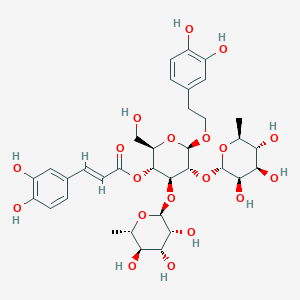
Crassifolioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crassifolioside is a natural product derived from plant sources . It is a phenylethanoid glycoside with an empirical formula of C35H46O19 and a molecular weight of 770.73 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C35H46O19 . The structure of this compound is described as β-(3′, 4′-dihydroxyphenyl)-ethyl-(2, 3-α-l-dirhamnosyl)-(4-O-caffeoyl)-β-d-glucopyranoside .Physical And Chemical Properties Analysis
This compound has a boiling point of 1007.9±65.0 °C (Predicted), a density of 1.62±0.1 g/cm3 (Predicted), and a pKa of 9.31±0.10 (Predicted) . It is stored at -20°C .Applications De Recherche Scientifique
Radioprotective and Cytoprotective Activity of Tinospora cordifolia Stem Enriched Extract Containing Cordifolioside-A : This study evaluated the radioprotective and cytoprotective potential of cordifolioside-A, a primary active constituent of Tinospora Cordifolia, against γ-radiation in mice and cyclophosphamide-induced genotoxicity. The results suggested that enriched NBTC containing cordifolioside-A has potential in vivo radioprotective effect as well as in vitro cytoprotective activity (Patel et al., 2013).
The First Report on Flavonoid Isolation from Annona crassiflora Mart : This study reports the isolation and characterisation of various flavonoids, including quercetin and kaempferol derivatives, from Annona crassiflora. It mentions the antimicrobial, antioxidant, and larvicidal activities of the leaf ethanolic extract and its isolated compounds (Lage et al., 2014).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)33(49-14)53-31-30(52-23(41)8-5-16-3-6-18(37)20(39)11-16)22(13-36)51-35(48-10-9-17-4-7-19(38)21(40)12-17)32(31)54-34-29(47)27(45)25(43)15(2)50-34/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31-,32+,33-,34-,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQSSJMCEJLHAO-POHHJEECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is crassifolioside and where is it found?
A1: this compound is a phenolic glycoside ester of caffeic acid. It has been isolated from the leaves of Plantago crassifolia [, ]. Other phenolic glycosides, including two novel compounds named nuomioside A and isonuomioside A, have also been found in this plant [].
Q2: What other phenolic glycosides are found alongside this compound in Plantago crassifolia?
A2: While the exact profile of phenolic glycosides may vary, research has identified the presence of acteoside, isoacteoside, apigenin 7-O-beta-D-glucuronide, and its methyl ester, in addition to this compound, within the leaves of Plantago crassifolia [].
Q3: Has the structure of this compound been fully elucidated?
A3: While there are publications mentioning this compound and its occurrence in Plantago crassifolia [, , ], detailed spectroscopic data and a full structural characterization have yet to be reported in the provided research excerpts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

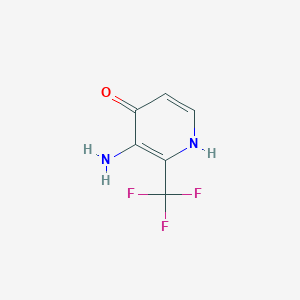
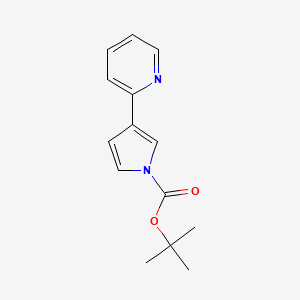
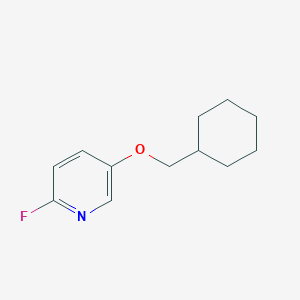
![3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1459602.png)
![N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1459604.png)
![tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate](/img/structure/B1459606.png)
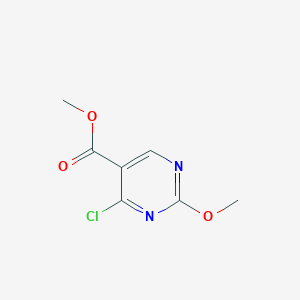

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1459612.png)


![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B1459616.png)
![7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1459618.png)
